molecular formula C8H3BrCl2N2 B2621897 6-Bromo-2,7-dichloroquinazoline CAS No. 1036757-08-0

6-Bromo-2,7-dichloroquinazoline

Cat. No.: B2621897
CAS No.: 1036757-08-0
M. Wt: 277.93
InChI Key: APEAOBLDQOPTNT-UHFFFAOYSA-N
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Description

6-Bromo-2,7-dichloroquinazoline: is a heterocyclic compound with the molecular formula C8H3BrCl2N2 . It is a derivative of quinazoline, which is a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,7-dichloroquinazoline typically involves the reaction of 2,7-dichloroquinazoline with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Bromo-2,7-dichloroquinazoline is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of novel materials with unique electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of drugs targeting various biological pathways. It has shown promise in the development of anticancer agents, antimicrobial drugs, and enzyme inhibitors .

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers with specific properties .

Comparison with Similar Compounds

  • 6-Chloro-2,7-dibromoquinazoline
  • 6-Fluoro-2,7-dichloroquinazoline
  • 6-Iodo-2,7-dichloroquinazoline

Comparison: 6-Bromo-2,7-dichloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug design and material science .

Properties

IUPAC Name

6-bromo-2,7-dichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEAOBLDQOPTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-7-chloroquinazolin-2-ol (6.0 g, 23 mmol) in phosphorus oxychloride (50 mL) was refluxed for 5 hours. The reaction was cooled to room temperature, and most of phosphorus oxychloride was removed under reduced pressure. The residue was dropwise added to ice water (500 mL), and the resulting precipitate was collected by the filtration to give the title compound as a yellow solid (3 g, 48%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
48%

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